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molecular formula C14H15N3O4 B162984 Phosphodiesterase 4 Inhibitor CAS No. 346440-86-6

Phosphodiesterase 4 Inhibitor

Cat. No. B162984
M. Wt: 289.29 g/mol
InChI Key: MSYGAHOHLUJIKV-UHFFFAOYSA-N
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Patent
US07977358B2

Procedure details

Following the procedure described in Helvetica Chimica Acta (1952), 35, 478-85, 5.00 g (26.37 mmmol) of 3-nitrophenylhydrazine hydrochloride suspended in 46 ml of 55% aqueous AcOH were dissolved by careful heating and treated (without further heating) with 4.13 ml (26.37 mmol) of ethyl diacetoacetate. The reaction was immediately cooled and kept 20 h at 0° C. The precipitate was diluted with 28 ml of water and after 6 h filtered and washed with 2×5 ml of water to give after drying under reduced pressure 4.66 g (61%) of the title compound as a light yellow solid. MS: 289.9 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:6]=[C:7]([NH:11][NH2:12])[CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3].[CH3:13][CH2:14][O:15][C:16]([CH:18]([C:22]([CH3:24])=O)[C:19]([CH3:21])=O)=[O:17]>CC(O)=O.O>[CH2:14]([O:15][C:16]([C:18]1[C:19]([CH3:21])=[N:12][N:11]([C:7]2[CH:8]=[CH:9][CH:10]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=2)[C:22]=1[CH3:24])=[O:17])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C=1C=C(C=CC1)NN
Step Two
Name
Quantity
4.13 mL
Type
reactant
Smiles
CCOC(=O)C(C(=O)C)C(=O)C
Step Three
Name
Quantity
46 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
28 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by careful heating
ADDITION
Type
ADDITION
Details
treated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was immediately cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 2×5 ml of water
CUSTOM
Type
CUSTOM
Details
to give
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying under reduced pressure 4.66 g (61%) of the title compound as a light yellow solid

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C)OC(=O)C=1C(=NN(C1C)C1=CC(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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